molecular formula C22H18N2O4S2 B2443209 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide CAS No. 946349-58-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2443209
CAS No.: 946349-58-2
M. Wt: 438.52
InChI Key: DLNGWTGWVNQGSW-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethylsulfonyl benzamide structure

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNGWTGWVNQGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Moiety: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.

    Hydroxyphenyl Group Introduction: The benzothiazole intermediate is then reacted with a hydroxyphenyl derivative under appropriate conditions to introduce the hydroxyphenyl group.

    Ethylsulfonyl Benzamide Formation: Finally, the ethylsulfonyl group is introduced through sulfonation, followed by amidation to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring or the ethylsulfonyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The uniqueness of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to its analogs.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Profile

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H20N2O3S
  • Molecular Weight: 356.44 g/mol

Chemical Properties:

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under room temperature

Antitumor Properties

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that benzothiazole derivatives could induce apoptosis in cancer cells and inhibit cell migration through the modulation of apoptotic pathways and inflammatory cytokines such as IL-6 and TNF-α .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound has been observed to significantly reduce the growth of cancer cells in vitro.
  • Induction of Apoptosis: Studies suggest that it promotes apoptosis in tumor cells by activating caspases and altering mitochondrial membrane potential.
  • Anti-inflammatory Effects: Similar compounds have demonstrated the ability to downregulate pro-inflammatory cytokines, contributing to their therapeutic potential against inflammatory diseases .

Case Studies

  • In Vitro Studies:
    • A series of benzothiazole derivatives were synthesized and screened for their cytotoxic effects on human cancer cell lines such as A431 (skin), A549 (lung), and H1299 (lung). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Animal Models:
    • In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary studies using animal models have shown promise, with compounds demonstrating tumor regression and improved survival rates compared to controls.

Comparative Analysis of Related Compounds

To provide insight into the relative effectiveness of this compound, a comparative analysis with other benzothiazole derivatives is presented below:

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction, anti-inflammatory
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine1–4Cell cycle arrest, apoptosis promotion
PMX6100.5–1Selective inhibition of cancer cell growth

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